molecular formula C16H18N2O4S B1523693 2-(4-T-Butylsulfamoylphenyl)nicotinic acid CAS No. 1261924-78-0

2-(4-T-Butylsulfamoylphenyl)nicotinic acid

Cat. No.: B1523693
CAS No.: 1261924-78-0
M. Wt: 334.4 g/mol
InChI Key: TYQOMMMJTCRLOB-UHFFFAOYSA-N
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Description

2-(4-T-Butylsulfamoylphenyl)nicotinic acid is a chemical compound with the molecular formula C16H18N2O4S. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-T-Butylsulfamoylphenyl)nicotinic acid typically involves the following steps:

  • Nitration: The starting material, 4-t-butylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position.

  • Reduction: The nitro group is then reduced to an amine group, resulting in 4-t-butylbenzenesulfonamide.

  • Coupling Reaction: The amine group is coupled with nicotinic acid chloride to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-T-Butylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(4-T-Butylsulfamoylphenyl)nicotinic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-T-Butylsulfamoylphenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-T-Butylsulfamoylphenyl)nicotinic acid is unique compared to other similar compounds due to its specific structural features and functional groups. Some similar compounds include:

  • Nicotinic Acid: The parent compound, which lacks the sulfamoyl group.

  • Sulfonamides: Compounds containing sulfonamide groups, which have different biological activities.

  • T-Butylbenzenesulfonamide: A related compound without the nicotinic acid moiety.

These compounds differ in their chemical properties, biological activities, and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)14-13(15(19)20)5-4-10-17-14/h4-10,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQOMMMJTCRLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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